molecular formula C16H15FO3 B6405242 2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid CAS No. 1261909-08-3

2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid

Cat. No.: B6405242
CAS No.: 1261909-08-3
M. Wt: 274.29 g/mol
InChI Key: FPCNNEKXIGVHMV-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with ethoxy, methyl, and fluorine groups

Properties

IUPAC Name

2-(4-ethoxy-2-methylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-11-7-8-12(10(2)9-11)13-5-4-6-14(17)15(13)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCNNEKXIGVHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690743
Record name 4'-Ethoxy-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-08-3
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-ethoxy-3-fluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261909-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethoxy-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethoxy-2-methylphenylboronic acid, which is then subjected to a Suzuki coupling reaction with 6-fluorobenzoic acid under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran, with the reaction mixture being heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-ethoxy-2-methylphenyl)-6-fluorobenzaldehyde or 2-(4-ethoxy-2-methylphenyl)-6-fluorobenzoic acid.

    Reduction: Formation of 2-(4-ethoxy-2-methylphenyl)-6-fluorobenzyl alcohol.

    Substitution: Formation of derivatives with substituted nucleophiles.

Scientific Research Applications

2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the ethoxy and methyl groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2-methylphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Ethoxy-2-formylphenylboronic acid

Uniqueness

2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluorine atom, in particular, can significantly alter the compound’s reactivity and interaction with biological targets compared to its non-fluorinated analogs .

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